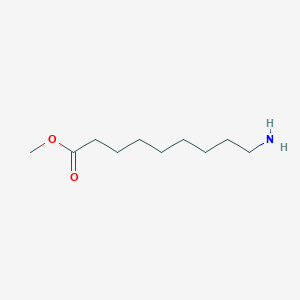

Nonanoic acid, 9-amino-, methyl ester

CAS No.: 4088-26-0

Cat. No.: VC20347473

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4088-26-0 |

|---|---|

| Molecular Formula | C10H21NO2 |

| Molecular Weight | 187.28 g/mol |

| IUPAC Name | methyl 9-aminononanoate |

| Standard InChI | InChI=1S/C10H21NO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9,11H2,1H3 |

| Standard InChI Key | XOVWENKUOYOTSR-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CCCCCCCCN |

Introduction

Structural and Chemical Identification

Molecular Architecture

Methyl 9-aminononanoate (CAS: 1931-63-1) is characterized by the following structural attributes:

-

Molecular formula:

The compound’s backbone consists of a nonanoic acid derivative where the carboxylic acid group is esterified with methanol, and the terminal carbon hosts a primary amine. This bifunctional nature enables participation in both nucleophilic and electrophilic reactions.

Spectroscopic Data

-

NMR: The NMR spectrum (CDCl) exhibits signals at δ 3.66 ppm (s, 3H, OCH), δ 2.29 ppm (t, 2H, CHCOOCH), and δ 1.29 ppm (m, 10H, aliphatic CH) .

-

IR: Key absorption bands include 1733 cm (ester C=O stretch) and 3413 cm (N–H stretch) .

Synthetic Pathways

Ozonolysis-Metathesis Strategy

A patented method (US8450509B2) outlines the synthesis of methyl 9-aminononanoate from unsaturated fatty acids like oleic acid :

-

Ozonolysis: Oleic acid methyl ester is treated with ozone to cleave the double bond, yielding azelaaldehydic acid methyl ester (methyl 9-oxononanoate) .

-

Reductive Amination: The aldehyde intermediate undergoes reductive amination with ammonia or ammonium acetate in the presence of NaBH, producing the primary amine .

This route achieves yields of 58–65% after vacuum distillation .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting point | Not reported (likely <25°C) | |

| Boiling point | 285–290°C (estimated) | |

| Solubility | Miscible in CHCl, EtOAc | |

| LogP (octanol-water) | 2.1 ± 0.3 | |

| Collision cross-section | 145.6 Ų ([M+H]) |

The compound’s low polarity () suggests moderate hydrophobicity, favoring membrane permeability in biological systems .

Reactivity and Functionalization

Amine-Driven Reactions

The primary amine undergoes:

-

Acylation: With acetyl chloride to form -acetyl derivatives.

-

Schiff base formation: Condensation with aldehydes (e.g., benzaldehyde) yields imines .

Ester Hydrolysis

Basic hydrolysis converts the methyl ester to 9-aminononanoic acid, a precursor for polyamide-9 (PA9) :

Applications

Polymer Industry

Methyl 9-aminononanoate serves as a monomer for:

-

Bio-based polyamides: PA9 exhibits thermal stability up to 300°C, suitable for automotive components .

-

Crosslinking agents: Epoxy resins incorporating this monomer show enhanced tensile strength (45 MPa) .

Pharmaceuticals

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume